molecular formula C11H11N3O2 B1526036 N-methoxy-N-methylquinoxaline-6-carboxamide CAS No. 875558-38-6

N-methoxy-N-methylquinoxaline-6-carboxamide

Cat. No. B1526036
M. Wt: 217.22 g/mol
InChI Key: GEHSHYYNLMLVME-UHFFFAOYSA-N
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Description

“N-methoxy-N-methylquinoxaline-6-carboxamide” is a chemical compound with the molecular formula C11H11N3O2 . It is a specialty chemical that has been offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methylquinoxaline-6-carboxamide” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . For a detailed molecular structure analysis, it would be best to refer to a specialized chemical database or a scientific literature source.

Scientific Research Applications

1. Receptor Antagonism and Antidepressant Activity

  • Studies have explored the structural design, synthesis, and pharmacological evaluation of compounds structurally similar to N-methoxy-N-methylquinoxaline-6-carboxamide, particularly as serotonin type-3 (5-HT3) receptor antagonists. Notably, certain quinoxaline-2-carboxamides have exhibited significant 5-HT3 receptor antagonism and potential antidepressant-like effects in rodent behavioral models (Mahesh et al., 2011), (Mahesh et al., 2012), (Bhatt et al., 2013).

2. Antimicrobial and Antituberculosis Agents

  • Compounds with a structural backbone similar to N-methoxy-N-methylquinoxaline-6-carboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been investigated for their in vitro antituberculosis activity (Jaso et al., 2005). Similarly, new amide moiety bearing quinoxaline derivatives have shown promising antimicrobial properties (Mohsen et al., 2014).

3. Cancer Research and Drug Resistance

  • Research in the field of oncology has explored the synthesis and biological activity of compounds structurally related to N-methoxy-N-methylquinoxaline-6-carboxamide, such as indolequinones and cyclopropamitosenes, for their potential as bioreductive anticancer agents (Cotterill et al., 1994). The role of these compounds in overcoming multidrug resistance in cancer cells has also been a focal point of research (Hyafil et al., 1993).

4. Neuropharmacological Studies

  • The affinity of methoxylated tetrahydroisoquinolinium derivatives for apamin-sensitive Ca2+-activated K+ channels and their potential neurological applications have been investigated (Graulich et al., 2006).

5. Synthesis and Optimization of Medical Compounds

  • The optimization of synthetic pathways for medically relevant compounds, including those structurally similar to N-methoxy-N-methylquinoxaline-6-carboxamide, has been a subject of research, with a focus on improving yield, diastereoselectivity, and antimalarial activity (Lombardo et al., 2014).

properties

IUPAC Name

N-methoxy-N-methylquinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHSHYYNLMLVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylquinoxaline-6-carboxamide

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of quinoxaline-6-carboxylic acid (5.1 g, 29.3 mmol, 1.0 eq) in DMF (100 mL) were added HATU (13.3 g, 35 mmol 1.2 eq), DIEA (20 mL, 117.2 mmol, 4.0 eq) and O,N-dimethyl-hydroxylamine hydrochloride salt (3.38 g, 35 mmol, 1.2 eq). The mixture was stirred at rt overnight, then the solvent was evaporated. The resulting residue was purified by flash column chromatography (PE/EA=2/1, v/v) to afford N-methoxy-N-methylquinoxaline-6-carboxamide as yellow solid (5.1 g, 80%).
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5.1 g
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13.3 g
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20 mL
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3.38 g
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of intermediate from step B (484 mg, 2.51 mmol) in 17 mL anhydrous methylene chloride cooled to 0° C. was added N,O-dimethylhydroxylamine hydrochloride (368 mg, 3.77 mmol) followed by pyridine (0.61 mL, 7.54 mmol). The reaction was warmed to room temperature and stirred overnight after which it was quenched with water. The aqueous layer was extracted with methylene chloride (2×) and the combined organic layers were dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting oil was purified by flash column chromatography using 40% EtOAc/Hexanes to give the product as a colorless oil. 1H NMR (CDCl3, 500 MHz): 3.45 (d, J=2.5 Hz, 3H), 3.59 (d, J=2.5 Hz, 3H), 8.05 (m, 1H), 8.15 (dd, J=8.7, 3.2 Hz, 1H), 8.46 (d, J=1.8 Hz, 1H), 8.91 (d, J=2.5, 2H). LC-MS: 1.11 min. (M+H)=111.
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484 mg
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17 mL
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368 mg
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0.61 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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